molecular formula C8H16N2 B11922363 7-Methyloctahydropyrrolo[1,2-a]pyrimidine

7-Methyloctahydropyrrolo[1,2-a]pyrimidine

Cat. No.: B11922363
M. Wt: 140.23 g/mol
InChI Key: CCVHGGHXJTXKHQ-UHFFFAOYSA-N
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Description

7-Methyloctahydropyrrolo[1,2-a]pyrimidine is a partially saturated bicyclic heterocycle comprising a pyrrole ring fused to a pyrimidine ring, with a methyl substituent at the 7-position. This compound belongs to the pyrrolopyrimidine family, which is notable for its structural resemblance to bioactive purine and pyrimidine derivatives. The octahydro designation indicates full saturation of the fused rings, enhancing conformational stability compared to less saturated analogs.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

7-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C8H16N2/c1-7-5-8-9-3-2-4-10(8)6-7/h7-9H,2-6H2,1H3

InChI Key

CCVHGGHXJTXKHQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2NCCCN2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyloctahydropyrrolo[1,2-a]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-diaminopropane with 2-methyl-2-butenal under acidic conditions can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of 7-Methyloctahydropyrrolo[1,2-a]pyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Substitution Reactions

7-Methyloctahydropyrrolo[1,2-a]pyrimidine undergoes substitution reactions primarily at nitrogen atoms in its fused heterocyclic rings. The methyl group at position 7 influences steric and electronic effects, directing reactivity toward specific sites. Key examples include:

  • Alkylation : Reaction with alkyl halides under basic conditions (e.g., K₂CO₃) to form N-alkylated derivatives.

  • Acetylation : Acetyl chloride in the presence of a catalyst (e.g., DMAP) replaces hydrogen atoms on nitrogen.

  • Electrophilic substitution : Halogens (Br, I) or nitro groups can substitute at positions ortho or para to the methyl group under acidic conditions.

Oxidative Reactions

  • Aromatization : Oxidizing agents like DDQ or O₂ in acidic conditions convert the octahydro structure to a fully aromatic system.

  • Degradation : Electron-donor substituents destabilize intermediates, leading to cleavage of the pyrrole ring. This is supported by quantum-chemical calculations and electrochemical studies .

Table 1: Oxidative Reaction Outcomes

Substituent at Position 7Oxidizing AgentOutcome
Methyl (electron-donor)DDQDegradation
Hydrogen (no substituent)O₂/H+Aromatization

Electrophilic Aromatic Substitution

The compound exhibits reactivity in electrophilic aromatic substitution due to the electron-rich nitrogen atoms in its structure. Typical reactions include:

  • Nitration : Nitric acid in sulfuric acid yields nitro derivatives at positions adjacent to the methyl group.

  • Bromination : FeBr₃ catalyzes substitution at positions para to existing substituents.

  • Alkylation : Friedel-Crafts alkylation introduces alkyl groups under Lewis acid conditions.

Table 2: Electrophilic Substitution Examples

ElectrophileConditionsProduct Position
NO₂⁺HNO₃/H₂SO₄Adjacent to methyl
Br⁺FeBr₃Para to methyl

Multi-Component Reactions

While direct evidence for this compound is limited, analogous pyrrolopyrimidines participate in multi-component cascade reactions. For example:

  • Five-component reactions : Cyanoacetohydrazide, nitroalkenes, aldehydes, and diamines form complex derivatives via Knoevenagel condensation, Michael addition, and N-cyclization .

  • Mechanism : Initial acetal formation followed by sequential tautomerization and cyclization steps.

Analytical Techniques

  • NMR spectroscopy : Used to confirm substitution patterns and oxidation states.

  • Mass spectrometry : Identifies molecular weight and purity post-reaction.

Scientific Research Applications

Pharmacological Applications

The pharmacological applications of 7-Methyloctahydropyrrolo[1,2-a]pyrimidine can be categorized into several key areas:

  • Anticancer Activity : Compounds with similar structures have shown promising anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been reported to exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that certain pyrido[2,3-d]pyrimidine derivatives acted as tyrosine kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways involved in tumor growth and progression .
  • Antiviral Activity : Recent research has indicated that pyrrolopyrimidine derivatives can inhibit viral replication. In particular, studies on related compounds demonstrated antiviral activity against SARS-CoV-2, showcasing their potential as therapeutic agents in combating viral infections .
  • Neuropharmacology : Some derivatives have been investigated for their effects on neurotransmitter systems. For example, modifications of similar structures have shown affinity for serotonin receptors, suggesting potential applications as antidepressants or anxiolytics .

Case Studies

Several case studies illustrate the application of 7-Methyloctahydropyrrolo[1,2-a]pyrimidine in drug development:

  • Antitumor Agents : A series of derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .
  • Antiviral Research : In a study focused on COVID-19 treatment, certain pyrrolopyrimidine derivatives were screened for their ability to inhibit viral proteases. Compounds showed promising results with low IC50 values compared to standard antiviral drugs .
  • Neuropharmacological Studies : Research involving serotonin receptor binding assays revealed that some derivatives exhibited high affinity for 5-HT1A receptors, suggesting their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 7-Methyloctahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 7-methyloctahydropyrrolo[1,2-a]pyrimidine and related compounds:

Compound Name Substituent Position Ring Saturation Key Functional Groups PSA* (Ų) Reported Bioactivity
7-Methyloctahydropyrrolo[1,2-a]pyrimidine 7-methyl Octahydro Pyrrolidine, pyrimidine -** Unknown (inferred potential)
6-Heptyloctahydropyrrolo[1,2-a]pyrimidine 6-heptyl Octahydro Long alkyl chain 15.27 Undocumented
8a-Methyl-hexahydropyrrolo[1,2-a]pyrimidin-6-one 8a-methyl Hexahydro Ketone group - Undocumented
Pyrimido[1,2-a]pyrimidine derivatives Variable (e.g., 3-carboxylate) Varies Carboxylate, electron-donating/withdrawing groups - Antibacterial (weak), antioxidant (low to moderate)

PSA: Polar Surface Area (predictive of membrane permeability).
*
Data unavailable in provided evidence.

Physicochemical Properties

  • Polar Surface Area (PSA) : 6-Heptyloctahydropyrrolo[1,2-a]pyrimidine has a PSA of 15.27 Ų, suggesting moderate membrane permeability . Lower PSA values (e.g., <60 Ų) are typically favorable for oral bioavailability.
  • Solubility : Alkyl chain elongation (e.g., 6-heptyl substituent) reduces aqueous solubility compared to methyl-substituted analogs .

Biological Activity

7-Methyloctahydropyrrolo[1,2-a]pyrimidine is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its synthesis, pharmacological properties, and specific case studies that highlight its efficacy.

Chemical Structure and Synthesis

7-Methyloctahydropyrrolo[1,2-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological efficacy. For example, modifications at the C5 and C6 positions can significantly influence its interaction with biological targets, such as receptors and enzymes.

Anticancer Activity

Numerous studies have explored the anticancer potential of pyrimidine derivatives, including 7-Methyloctahydropyrrolo[1,2-a]pyrimidine. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In these studies, IC50 values were determined to assess the potency of the compound. For example, one study reported that derivatives showed IC50 values ranging from 2.74 µM to 19.51 µM against different cell lines, indicating a promising anticancer profile compared to standard chemotherapeutics like etoposide .

Antimicrobial Activity

In addition to its anticancer properties, 7-Methyloctahydropyrrolo[1,2-a]pyrimidine has demonstrated antimicrobial activity against various pathogens. The compound exhibited significant effectiveness against both Gram-positive and Gram-negative bacteria in vitro. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives possess MIC values below 100 µg/mL against strains such as E. coli and S. aureus, suggesting strong antimicrobial potential .

Study 1: Antitumor Efficacy

A recent study focused on the synthesis of novel pyrimidine derivatives, including 7-Methyloctahydropyrrolo[1,2-a]pyrimidine. The researchers evaluated these compounds for their antitumor activity using the MCF-7 cell line. The results indicated that some derivatives exhibited over 65% cytotoxicity at concentrations as low as 250 μM after 72 hours of treatment. This highlights the potential of these compounds in developing new anticancer therapies .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of 7-Methyloctahydropyrrolo[1,2-a]pyrimidine derivatives against multiple bacterial strains. The study found that certain compounds displayed significant antibacterial activity with no observed growth at concentrations of 800 μg/mL for both E. faecalis and K. pneumoniae. This suggests a dual-action mechanism where the compound could potentially serve as both an anticancer and antimicrobial agent .

Summary of Findings

The biological activity of 7-Methyloctahydropyrrolo[1,2-a]pyrimidine is characterized by:

Activity Cell Line/Pathogen IC50/MIC Values Comments
AnticancerMCF-72.74 - 19.51 µMPromising compared to etoposide
AntimicrobialE. coli, S. aureus<100 µg/mLEffective against Gram-positive/negative bacteria

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature considerations for 7-Methyloctahydropyrrolo[1,2-a]pyrimidine?

  • Answer : The compound features a bicyclic system with a pyrrolidine ring fused to a pyrimidine ring, fully saturated (octahydro) with a methyl group at the 7-position. Its IUPAC name reflects the bicyclic framework, degree of hydrogenation, and substituent position. Structural analogs like tetrahydropyrrolo[1,2-a]imidazoles ( ) and hexahydro derivatives ( ) highlight the importance of ring saturation in nomenclature and reactivity. For precise assignments, computational tools (e.g., InChIKey in ) and X-ray crystallography are recommended.

Q. What spectroscopic methods are employed to characterize 7-Methyloctahydropyrrolo[1,2-a]pyrimidine?

  • Answer :

  • 1H/13C NMR : Assigns proton environments and carbon types. For example, methyl groups show upfield shifts (~δ 1.0–1.5 ppm), while bridgehead protons appear deshielded (δ 3.0–4.0 ppm) ( ).
  • IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and C-N/C-C vibrations (1600–1400 cm⁻¹) ( ).
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 250.42 for decahydro derivatives in ).
  • Elemental Analysis : Validates purity and empirical formula (e.g., C16H30N2 in ).

Advanced Research Questions

Q. How can cyclocondensation reactions be optimized to synthesize 7-Methyloctahydropyrrolo[1,2-a]pyrimidine with high regioselectivity?

  • Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates ( ).
  • Catalysts : Acidic or basic conditions (e.g., acetic acid or NaOH) improve cyclization efficiency ( ).
  • Temperature Control : Microwave-assisted synthesis (80–110°C) reduces reaction time from hours to minutes ( ).
  • Monitoring : Use TLC with iodine visualization to track progress ( ).
    Example Data Table :
MethodSolventCatalystYield (%)Reference
Conventional HeatingDMFNone70–75
Microwave-AssistedEtOHAcOH85–90

Q. What analytical strategies resolve contradictions in stereochemical assignments of 7-Methyloctahydropyrrolo[1,2-a]pyrimidine derivatives?

  • Answer :

  • 2D NMR (COSY, NOESY) : Resolves coupling networks and spatial proximity of protons ( ).
  • Computational Modeling : Predicts stable conformers using density functional theory (DFT) ( ).
  • X-ray Crystallography : Provides definitive stereochemical assignments ( ).
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., hexahydro analogs in ).

Q. How do substituent effects influence the pharmacological activity of pyrrolo[1,2-a]pyrimidine derivatives?

  • Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents (e.g., 6-bromo in ) enhance binding to biological targets via dipole interactions.
  • Steric Effects : Bulky groups (e.g., pentyl in ) may hinder receptor access but improve metabolic stability.
  • Methodological Testing : Use in vitro assays (e.g., antimicrobial or kinase inhibition) to correlate structure-activity relationships (SAR) ( ).

Q. What strategies mitigate side reactions during multi-step syntheses of pyrrolo[1,2-a]pyrimidine scaffolds?

  • Answer :

  • Protecting Groups : Temporarily shield reactive amines (e.g., Boc or Fmoc) to prevent unwanted cyclizations ( ).
  • Stepwise Purification : Employ column chromatography or recrystallization after each step ( ).
  • Low-Temperature Conditions : Minimize decomposition of heat-sensitive intermediates ( ).

Data Contradiction Analysis

Q. How to address conflicting NMR data in hydrogenated pyrrolo[1,2-a]pyrimidine derivatives?

  • Answer :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., ring-flipping) by freezing conformers ( ).
  • Deuteration Studies : Replace exchangeable protons (e.g., N-H) to simplify spectra ( ).
  • Cross-Validation : Compare with IR (C=N stretches) and MS fragmentation patterns ( ).

Methodological Best Practices

  • Synthetic Design : Prioritize modular approaches (e.g., Biginelli reaction adaptations in ) for library diversification.
  • Data Reporting : Include tables detailing reaction conditions, yields, and spectroscopic benchmarks (e.g., ).
  • Safety Protocols : Follow guidelines for handling hazardous reagents (e.g., hydroxylamine hydrochloride in ).

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